1-(1-(4-bromophényl)éthyl)pipéridin-4-ol

Vue d'ensemble

Description

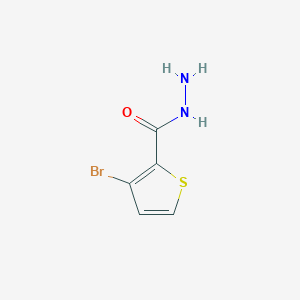

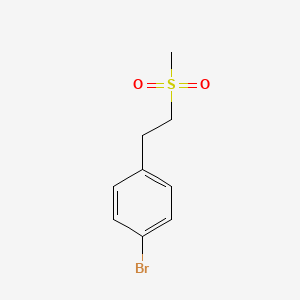

“1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol”, also known as Brorphine, is a potent synthetic opioid . It has a chemical structure similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention . Brorphine freebase has been described as a white or off-white solid, and the hydrochloride salt as a neat solid .

Synthesis Analysis

Brorphine was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis

Brorphine is comprised of three main units: a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group . The molecular formula is C20H22BrN3O , and the molecular weight is 400.3122 g/mol .Physical And Chemical Properties Analysis

Brorphine freebase has been described as a white or off-white solid, and the hydrochloride salt as a neat solid . The molecular formula is C20H22BrN3O , and the molecular weight is 400.3122 g/mol .Applications De Recherche Scientifique

Propriétés analgésiques opioïdes

“1-(1-(4-bromophényl)éthyl)pipéridin-4-ol” a été identifié comme un composé analgésique opioïde. Il agit comme un agoniste complet du récepteur mu-opioïde, ce qui suggère qu'il pourrait produire des effets pharmacologiques de type opioïde avec une puissance supérieure à la morphine .

Recherche sur des analgésiques plus sûrs

Ce composé a été découvert au cours de recherches visant à trouver des analgésiques plus sûrs qui produisent moins de dépression respiratoire que les opioïdes typiques .

Travaux médico-légaux et échantillons de drogue

Il a été de plus en plus détecté dans des échantillons de drogues saisis et des travaux médico-légaux depuis 2019, en particulier après que certaines autres opioïdes synthétiques ont été temporairement programmés par les autorités .

Liaison aux récepteurs mu-opioïdes

Des études in vitro ont montré que, de manière similaire au fentanyl, ce composé se lie aux récepteurs mu-opioïdes et agit comme un agoniste du récepteur mu-opioïde .

Recrutement de protéines régulatrices

L'activation des récepteurs mu-opioïdes par ce composé implique le recrutement de la bêta-arrestine-2, une protéine régulatrice .

Mécanisme D'action

Target of Action

The primary target of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for opioid-based pain management .

Mode of Action

Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. The activation of MOR by Brorphine has been shown to involve the recruitment of beta-arrestin-2 , a regulatory protein . This interaction results in a series of intracellular events that lead to the observed pharmacological effects .

Biochemical Pathways

Upon activation of the MOR, Brorphine triggers a cascade of biochemical events within the cell. These events include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The exact downstream effects of Brorphine are still under investigation.

Pharmacokinetics

As a potent µ-opioid agonist, it is expected to have similar pharmacokinetic properties to other opioid substances .

Result of Action

The activation of MOR by Brorphine leads to a range of effects. These include analgesia , euphoria , and respiratory depression . These effects are typical of opioid agonists and are the reason why such compounds are used for pain management. These effects can also lead to dependence and addiction, posing significant risks .

Action Environment

The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances, such as benzodiazepines, can potentiate the effects of Brorphine, leading to increased risk of overdose . Additionally, the method of administration (oral, inhalation, intravenous) can also impact its bioavailability and effects .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with mu-opioid receptors, leading to the recruitment of regulatory proteins such as beta-arrestin-2 . These interactions are crucial for its pharmacological effects, including analgesia and euphoria .

Cellular Effects

The effects of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol on various cell types and cellular processes are profound. It influences cell function by acting as a full agonist at the mu-opioid receptor, which results in opioid-like pharmacological effects . This includes modulation of cell signaling pathways, changes in gene expression, and alterations in cellular metabolism . The compound’s high potency and efficacy make it a significant player in cellular biochemistry.

Molecular Mechanism

At the molecular level, 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol exerts its effects through binding interactions with mu-opioid receptors . This binding leads to the activation of G-protein signaling pathways and the recruitment of beta-arrestin-2 . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol change over time. Studies have shown that the compound is stable and maintains its potency over extended periods . In vitro and in vivo studies have provided insights into its stability and potential long-term impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, it exhibits analgesic properties similar to morphine . At higher doses, it can cause respiratory depression and sedation . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage regulation in its application .

Metabolic Pathways

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . This metabolism affects its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile . The compound’s interaction with metabolic enzymes and cofactors is crucial for understanding its biochemical behavior .

Transport and Distribution

The transport and distribution of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments . Understanding its transport mechanisms is essential for predicting its pharmacokinetics and therapeutic potential .

Subcellular Localization

1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are critical for its biochemical and pharmacological effects .

Propriétés

IUPAC Name |

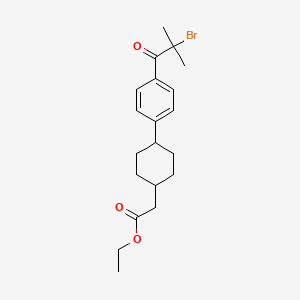

1-[1-(4-bromophenyl)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBHREHJIGINIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B1397193.png)

![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)

![2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B1397206.png)

![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)